N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24N4O5S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis and Structural Analysis
Synthesis of Heterocyclic Derivatives : Studies have developed methods for synthesizing heterocyclic derivatives involving guanidine, highlighting the formation and X-ray structure determination of related compounds. These methodologies contribute to understanding the structural aspects of pyrimidine derivatives, which can be applied to design molecules with potential biological activities (Banfield et al., 1987).
Novel Synthetic Routes : Research on novel benzodifuranyl derivatives, including synthesis from visnaginone and khellinone, provides insights into creating compounds with anti-inflammatory and analgesic properties. These synthetic routes open avenues for exploring new therapeutic agents derived from pyrimidine structures (Abu‐Hashem et al., 2020).
Applications in Medicinal Chemistry
Biological Activity and Drug Design : Investigations into the synthesis and evaluation of N-alkyl-6-hydroxy-5-(2,3,4,9-tetrahydro-1H-β-carbolin-1-yl)-1H-pyrimidine-2,4-diones and their 2-thioanalogs have shed light on compounds that are structural analogs of alkaloids, showcasing potential for drug discovery and development. These studies underscore the versatility of pyrimidine derivatives in synthesizing biologically active molecules (Krasnov et al., 2003).
Central Nervous System (CNS) Depressant Activity : Research on 2-chloromethyl 3-N-substituted arylthieno (2,3-d)pyrimidin-4-ones and derivatives has revealed their potential as CNS depressants. This highlights the therapeutic applications of pyrimidine derivatives in treating conditions related to CNS activity (Manjunath et al., 1997).
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c1-24-19-18(20(27)25(2)21(24)28)16(8-10-23-19)31-12-17(26)22-9-7-13-5-6-14(29-3)15(11-13)30-4/h5-6,8,10-11H,7,9,12H2,1-4H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKDHYULHQDJRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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